molecular formula C20H19O3P B14470047 (2,5-Dimethoxyphenyl)(oxo)diphenyl-lambda~5~-phosphane CAS No. 72666-56-9

(2,5-Dimethoxyphenyl)(oxo)diphenyl-lambda~5~-phosphane

Cat. No.: B14470047
CAS No.: 72666-56-9
M. Wt: 338.3 g/mol
InChI Key: FMALRWFJSNSCMR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethoxyphenyl)(oxo)diphenyl-lambda~5~-phosphane typically involves the reaction of 2,5-dimethoxyphenylmagnesium bromide with diphenylphosphoryl chloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve yield .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving overall efficiency. The purification of the final product is achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethoxyphenyl)(oxo)diphenyl-lambda~5~-phosphane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,5-Dimethoxyphenyl)(oxo)diphenyl-lambda~5~-phosphane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,5-Dimethoxyphenyl)(oxo)diphenyl-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form coordination complexes with metal ions, influencing catalytic activities. The compound’s structure allows it to participate in various biochemical pathways, potentially affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,5-Dimethoxyphenyl)(oxo)diphenyl-lambda~5~-phosphane is unique due to the presence of both dimethoxy substitution on the phenyl ring and the phosphoryl group. This combination imparts distinct chemical reactivity and potential biological activities, making it valuable in various research applications .

Properties

IUPAC Name

2-diphenylphosphoryl-1,4-dimethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19O3P/c1-22-16-13-14-19(23-2)20(15-16)24(21,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMALRWFJSNSCMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19O3P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90568669
Record name (2,5-Dimethoxyphenyl)(oxo)diphenyl-lambda~5~-phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72666-56-9
Record name (2,5-Dimethoxyphenyl)(oxo)diphenyl-lambda~5~-phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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